molecular formula C19H26N6O B6438292 4-(6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2549006-47-3

4-(6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No. B6438292
CAS RN: 2549006-47-3
M. Wt: 354.4 g/mol
InChI Key: ZROHXGSMHIKMPR-UHFFFAOYSA-N
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Description

The compound “4-(6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a morpholine ring .


Synthesis Analysis

While the specific synthesis process for this compound is not available, it’s likely that it involves several steps, each introducing a different part of the molecule. For example, the synthesis could involve the reaction of a pyrimidine derivative with a piperazine derivative, followed by the introduction of the morpholine group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperazine rings are likely to contribute to the rigidity of the molecule, while the morpholine ring could introduce some flexibility .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyrimidine ring could undergo substitution reactions, while the piperazine and morpholine rings could participate in reactions involving their nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the nitrogen-containing rings could make the compound basic, and the presence of multiple rings could increase its rigidity .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry, if it shows activity against relevant biological targets .

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.

Mode of Action

The compound binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby affecting the phosphorylation process.

Biochemical Pathways

The inhibition of tyrosine kinases affects various biochemical pathways. One of the key pathways is the regulation of cell growth and division. By inhibiting tyrosine kinases, the compound can potentially slow down or stop the uncontrolled growth and division of cells, which is a characteristic of many types of cancer .

Result of Action

The compound’s action results in the inhibition of tyrosine kinases, leading to a decrease in the phosphorylation of proteins. This can lead to a decrease in cell growth and division, potentially making it useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

properties

IUPAC Name

4-[6-methyl-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-16-14-18(24-10-12-26-13-11-24)22-19(21-16)25-8-6-23(7-9-25)15-17-4-2-3-5-20-17/h2-5,14H,6-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROHXGSMHIKMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

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